1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
CAS No.: 1540633-86-0
Cat. No.: VC2866491
Molecular Formula: C5H7F2N3O2S
Molecular Weight: 211.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1540633-86-0 |
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Molecular Formula | C5H7F2N3O2S |
Molecular Weight | 211.19 g/mol |
IUPAC Name | 1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C5H7F2N3O2S/c6-5(7)3-10-2-4(1-9-10)13(8,11)12/h1-2,5H,3H2,(H2,8,11,12) |
Standard InChI Key | HYLXROZSDAZMRZ-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1CC(F)F)S(=O)(=O)N |
Canonical SMILES | C1=C(C=NN1CC(F)F)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Structural Features
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide (C₅H₇F₂N₃O₂S) is characterized by a pyrazole core with a sulfonamide group at the 4-position and a difluoroethyl substituent at the N1 position. The molecular weight of this compound is 211.19 g/mol . The structure represents a valuable scaffold in medicinal chemistry, particularly due to the following key elements:
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The pyrazole heterocycle: A five-membered aromatic ring containing two adjacent nitrogen atoms
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The difluoroethyl group: A fluorinated alkyl chain that increases lipophilicity and metabolic stability
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The sulfonamide moiety: A functional group known for its hydrogen bonding capabilities and potential for biological interactions
Physical and Chemical Properties
The physical and chemical properties of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide are influenced by its structural components. Based on related compounds with similar structures, the following properties can be inferred:
The difluoroethyl group in the compound contributes to enhanced lipophilicity and membrane permeability, properties that are critical for drug-like molecules. The sulfonamide group provides hydrogen bond donor and acceptor sites, which can be important for target binding interactions.
Synthetic Methodologies
General Synthetic Routes
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, beginning with the formation of the pyrazole ring followed by functionalization with appropriate substituents. Based on the synthesis of similar pyrazole sulfonamide derivatives, several routes can be proposed.
A common synthetic pathway involves:
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Formation of the pyrazole core
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Introduction of the sulfonyl group at the 4-position
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Conversion of the sulfonyl chloride to sulfonamide
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N-alkylation with difluoroethyl moiety
Optimization Strategies
Several factors can influence the efficiency of the synthesis:
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Reaction conditions: Temperature, solvent, and reaction time significantly impact yield and purity.
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Base selection: The choice of base (e.g., DIPEA, potassium carbonate) affects the efficiency of both N-alkylation and sulfonamide formation.
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Purification methods: Column chromatography is typically employed for the purification of final compounds.
Researchers have optimized sulfonamide coupling reactions using DIPEA in DCM for 16 hours, which has been shown to give good yields for similar pyrazole sulfonamide derivatives .
Structural Modifications and Analogues
Related Compounds
Several structurally related compounds have been reported, including:
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1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (C₅H₅ClF₂N₂O₂S): A precursor with molecular weight 230.62 g/mol
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1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A related compound missing the sulfonamide group
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3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide: A carboxamide derivative with similar difluoroethyl-pyrazole core structure
Structure-Activity Relationships
The modification of the pyrazole sulfonamide scaffold has been extensively studied to optimize properties such as blood-brain barrier permeability. Lead optimization studies have shown that:
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Fluorinated groups like difluoroethyl enhance metabolic stability and improve pharmacokinetic properties
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The sulfonamide group can be capped to reduce polar surface area (PSA) and acidity, which enhances blood-brain barrier penetration
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Introduction of a flexible linker between the pyrazole and amine moieties can improve selectivity for biological targets
A comparative study of different sulfonamide capping groups demonstrated that difluoromethylated sulfonamides maintained potency profiles similar to parent compounds while showing significantly improved metabolic stability .
Applications in Medicinal Chemistry
Pharmaceutical Relevance
Pyrazole sulfonamide derivatives have shown promising potential in various therapeutic areas:
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Antiproliferative activity: Certain pyrazole-4-sulfonamide derivatives have demonstrated significant antiproliferative effects against cancer cell lines, suggesting potential anticancer applications
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CNS-targeted therapeutics: Optimized pyrazole sulfonamides with enhanced blood-brain barrier permeability have been developed for central nervous system (CNS) disorders
The presence of the difluoroethyl group in 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide may contribute to several advantageous properties:
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Improved metabolic stability: Fluorinated groups can block metabolic degradation pathways
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Enhanced lipophilicity: Fluorination increases lipophilicity, potentially improving membrane permeability
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Altered binding interactions: Fluorine atoms can form unique interactions with target proteins
Structure Optimization for Blood-Brain Barrier Penetration
Research has shown that modification of pyrazole sulfonamides can markedly improve blood-brain barrier permeability, achieved by reducing polar surface area. This is particularly relevant for compounds targeting CNS disorders. Strategies include:
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Capping the sulfonamide group to reduce PSA and acidity
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Introducing fluorinated moieties, which increases lipophilicity
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Adding flexible linkers between key structural elements
One study demonstrated that a difluoromethylated sulfonamide compound showed potency profiles similar to the parent compound but with significantly improved stability (i.e., microsomal clearance of 2.5 mL/min/g compared to 7.3 mL/min/g for the parent compound) .
Synthetic Challenges and Considerations
Regioselectivity in Pyrazole Synthesis
The synthesis of specifically substituted pyrazoles presents challenges regarding regioselectivity. When synthesizing 1,3,5-substituted pyrazoles, the reaction of hydrazines with 1,3-dicarbonyl compounds can lead to regioisomeric products. For example, in one study on pyrazole synthesis:
Reagent | R | R₁ | R₂ | Product | 2:3 Ratio | Yield (%) |
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1a | CH₃ | CF₃ | 2-furyl | 2a,3a | 97:3 | 98 |
1b | CH₃ | CF₂CH₃ | 2-furyl | 2b,3b | 98:2 | 99 |
1c | CH₃ | CF₂CF₃ | 2-furyl | 2c,3c | 99:1 | 98 |
1d | CH₃ | CO₂Et | 2-furyl | 2d,3d | 93:7 | 98 |
These results indicate that the nature of substituents can significantly influence the regioselectivity of pyrazole formation .
Considerations for Scale-Up
Scaling up the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide requires careful consideration of several factors:
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Safety: The use of chlorosulfonic acid and thionyl chloride necessitates stringent safety measures due to their corrosive nature
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Reaction control: Temperature control is critical, especially during sulfonylation reactions, which are typically exothermic
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Purification strategies: Efficient purification methods need to be developed for larger scales
Analytical Characterization
Spectroscopic Data
Spectroscopic data for the target compound can be inferred from similar compounds. For related difluoroethyl-pyrazole derivatives, NMR spectroscopy typically shows:
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Characteristic signals for the pyrazole ring protons at approximately δ 7.5-8.5 ppm
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Distinctive triplet patterns for the difluoroethyl group, with the -CH₂- appearing as a doublet of triplets around δ 4.0-4.5 ppm and the -CHF₂ as a triplet of triplets around δ 6.0-7.0 ppm
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Broad signals for the sulfonamide NH proton, typically observed between δ 7.0-8.0 ppm
Identification Methods
Several analytical techniques can be employed for the identification and characterization of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide:
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LC-MS: Liquid chromatography coupled with mass spectrometry is commonly used to monitor reaction progress and confirm product identity
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NMR spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide structural confirmation
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IR spectroscopy: Characteristic absorption bands for sulfonamide (1140-1180 cm⁻¹ and 1300-1350 cm⁻¹) and C-F stretching (1000-1400 cm⁻¹)
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TLC: Thin-layer chromatography is used to monitor reaction progress
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